Anti-Influenza agent 4

Description

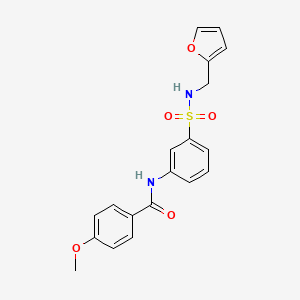

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O5S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-4-methoxybenzamide |

InChI |

InChI=1S/C19H18N2O5S/c1-25-16-9-7-14(8-10-16)19(22)21-15-4-2-6-18(12-15)27(23,24)20-13-17-5-3-11-26-17/h2-12,20H,13H2,1H3,(H,21,22) |

InChI Key |

HBZICUMXNDTDSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CO3 |

solubility |

8.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Baloxavir Marboxil, a First-in-Class Anti-Influenza Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baloxavir marboxil is a novel, single-dose oral antiviral agent that has demonstrated significant efficacy against both influenza A and B viruses.[1][2] It functions as a prodrug, rapidly converted in vivo to its active metabolite, baloxavir acid.[3][4] The unique mechanism of action of baloxavir acid involves the potent and selective inhibition of the cap-dependent endonuclease, an essential enzyme in the influenza virus replication cycle.[1][3][5] This inhibition effectively terminates viral gene transcription and protein synthesis, leading to a rapid reduction in viral load.[1] This document provides an in-depth overview of the molecular mechanism, quantitative efficacy, and key experimental methodologies used to characterize this anti-influenza agent.

Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). This complex is responsible for both transcription and replication of the viral RNA genome within the host cell nucleus.

A critical step in influenza virus transcription is a process known as "cap-snatching".[4] The PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-messenger RNAs (pre-mRNAs). Following this binding, the endonuclease activity, located in the PA subunit, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[2] These capped fragments then serve as primers for the synthesis of viral mRNAs by the PB1 subunit's polymerase activity.[3] This process allows the virus to hijack the host's translational machinery for the production of viral proteins.

Baloxavir acid, the active form of baloxavir marboxil, specifically targets and inhibits the endonuclease activity of the PA subunit.[3][5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription.[4] This abrupt halt in viral mRNA synthesis leads to a potent suppression of viral replication.[6][7]

Signaling Pathway and Point of Intervention

The following diagram illustrates the influenza virus replication cycle, with a specific focus on the cap-snatching mechanism and the inhibitory action of baloxavir acid.

Caption: Mechanism of action of Baloxavir Acid in the host cell nucleus.

Quantitative Data on Efficacy

The in vitro potency of baloxavir acid has been evaluated against a wide range of influenza viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

Table 1: In Vitro Activity of Baloxavir Acid Against Influenza A and B Viruses

| Virus Subtype/Lineage | IC50 Range (nM) in PA Endonuclease Assay | Median IC50 (nM) in Cell-Based Assays |

| Influenza A | ||

| A(H1N1)pdm09 | 1.4 - 3.1[3][8] | 0.28[3] |

| A(H3N2) | 1.4 - 3.1[3][8] | 0.16[3] |

| Influenza B | ||

| B/Victoria | 4.5 - 8.9[3][8] | 3.42[3] |

| B/Yamagata | 4.5 - 8.9[3][8] | 2.43[3] |

IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower values indicate greater potency.

Table 2: Impact of Resistance-Associated Substitutions on Baloxavir Susceptibility

Treatment with baloxavir marboxil can lead to the emergence of amino acid substitutions in the PA protein, most notably at position 38 (I38T/F/M/L).[9] These substitutions can reduce the susceptibility of the virus to the drug.

| Virus and Substitution | Fold-Change in EC50/IC50 vs. Wild-Type |

| Influenza A | |

| A(H1N1) with PA-I38T | 30- to 50-fold increase[9] |

| A(H1N1) with PA-I38L | 15.3-fold increase |

| A(H1N1) with PA-E199D | 5.4-fold increase |

| A(H3N2) with PA-I38T | 41-fold increase |

| Influenza B | |

| B/Victoria with PA-I38T | 7- to 13.7-fold increase[9][10] |

EC50 values represent the concentration of the drug required to reduce viral replication by 50% in cell culture.

Key Experimental Protocols

The characterization of baloxavir marboxil's mechanism of action relies on several key in vitro and in vivo experimental assays.

Cap-Dependent Endonuclease Activity Assay

This biochemical assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA subunit.

-

Objective: To determine the IC50 value of the compound against the target enzyme.

-

Methodology:

-

Recombinant Protein Expression: The N-terminal domain of the influenza PA subunit (PA-Nter), which contains the endonuclease active site, is expressed and purified.

-

Substrate Preparation: A synthetic, single-stranded RNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other is used as a substrate. Alternatively, a radioactively labeled capped RNA fragment can be used.

-

Enzymatic Reaction: The purified PA-Nter is incubated with the substrate in the presence of divalent cations (typically MnCl2), which are essential for endonuclease activity.

-

Inhibitor Addition: Serial dilutions of baloxavir acid are added to the reaction mixtures.

-

Detection: Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. If a radiolabeled substrate is used, the cleavage products are separated by gel electrophoresis and quantified.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Plaque Reduction Assay

This cell-based assay is a gold standard for evaluating the ability of an antiviral compound to inhibit the replication and spread of infectious virus particles.

-

Objective: To determine the EC50 value of the compound in a cell culture model.

-

Methodology:

-

Cell Culture: Confluent monolayers of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, are prepared in multi-well plates.

-

Virus Infection: Cells are infected with a known amount of influenza virus for a short period to allow for viral entry.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of baloxavir acid. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized zones of cell death known as plaques.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to untreated controls.

-

Experimental Workflow for Antiviral Efficacy Testing

The following diagram outlines a typical workflow for assessing a novel anti-influenza agent like baloxavir marboxil.

Caption: A generalized workflow for the preclinical and clinical evaluation of an anti-influenza agent.

Conclusion

Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that is distinct from neuraminidase inhibitors. By targeting the highly conserved cap-dependent endonuclease of the viral polymerase, baloxavir acid effectively and rapidly shuts down viral replication. The comprehensive in vitro and in vivo data underscore its potency against a broad range of influenza viruses. Understanding this mechanism is crucial for ongoing research into influenza virology, the development of next-generation antivirals, and the management of potential resistance.

References

- 1. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Studies - IITRI [iitri.org]

- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs [mdpi.com]

- 8. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-Influenza Agent: Baloxavir Marboxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil, marketed under the brand name Xofluza, represents a first-in-class antiviral agent for the treatment of acute uncomplicated influenza A and B infections.[1] Its novel mechanism of action, targeting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, distinguishes it from neuraminidase inhibitors.[2][3] This document provides a comprehensive technical overview of baloxavir marboxil, including its chemical structure, physicochemical and pharmacological properties, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, baloxavir acid.[3]

Chemical Name: ({(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[4]oxazino[3,4-c]pyrido[2,1-f][1][4]triazin-7-yl}oxy)methyl methyl carbonate.

Image of the chemical structure of Baloxavir marboxil.

Table 1: Physicochemical Properties of Baloxavir Marboxil

| Property | Value | Reference(s) |

| Molecular Formula | C27H23F2N3O7S | [1] |

| Molecular Weight | 571.55 g/mol | [5] |

| CAS Number | 1985606-14-1 | [1] |

| Appearance | White to light yellow granules or crystalline solid | [6][7] |

| Solubility | Practically insoluble in water; slightly soluble in methanol and ethanol; soluble in acetonitrile; freely soluble in dimethylsulfoxide (DMSO). | [7] |

| Partition Coefficient (log P) | 2.26 | [7] |

| Melting Point | Not explicitly stated in the provided results. |

Pharmacological and Pharmacokinetic Properties

Baloxavir marboxil demonstrates potent antiviral activity against a broad range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[3]

Table 2: Pharmacological Properties of Baloxavir Acid (Active Metabolite)

| Parameter | Virus Type/Subtype | Value | Reference(s) |

| IC50 (PA Endonuclease Assay) | Influenza A viruses | 1.4 - 3.1 nM | [1] |

| Influenza B viruses | 4.5 - 8.9 nM | [1] | |

| EC50 (Antiviral Activity) | Influenza A(H1N1)pdm09 | Median: 0.28 nM | [1] |

| Influenza A(H3N2) | Median: 0.16 nM | [1] | |

| Influenza B (Victoria) | Median: 3.42 nM | [1] | |

| Influenza B (Yamagata) | Median: 2.43 nM | [1] |

Table 3: Pharmacokinetic Parameters of Baloxavir Acid in Adults (40 mg dose)

| Parameter | Value | Reference(s) |

| Cmax (Peak Plasma Concentration) | 68.9 ng/mL | [1] |

| AUC (Area Under the Curve) | 5520 ng·hr/mL | [1] |

| Tmax (Time to Peak Concentration) | ~4 hours | [1] |

| Protein Binding | 92.9 - 93.9% | [1] |

| Elimination Half-life | 79.1 hours | [8] |

Mechanism of Action

Baloxavir marboxil is a selective inhibitor of the influenza virus cap-dependent endonuclease.[9] The viral RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is essential for viral transcription. The PB2 subunit binds to the 5' cap of host pre-mRNAs, allowing the PA subunit's endonuclease domain to cleave the host mRNA, a process known as "cap-snatching."[10] This "snatched" capped RNA fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNAs. Baloxavir acid, the active metabolite of baloxavir marboxil, binds to the active site of the PA endonuclease, preventing this cap-snatching process and thereby inhibiting viral gene transcription and replication.[2][8]

Experimental Protocols

The antiviral activity of baloxavir marboxil and its active metabolite is typically evaluated using cell-based assays that measure the inhibition of viral replication.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of the antiviral agent.

Methodology:

-

Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Madin-Darby canine kidney (MDCK) cells) are prepared in multi-well plates.[11]

-

Virus Infection: Cells are infected with a known titer of influenza virus (e.g., 100 TCID50/well) and incubated for 1 hour to allow for viral adsorption.[11]

-

Compound Treatment: The virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of baloxavir acid or a vehicle control is added to the wells.[11]

-

Incubation: The plates are incubated at 35°C in a 5% CO2 environment for 24-72 hours to allow for viral replication.[11]

-

Virus Quantification: The culture supernatants are collected, and the viral titer is determined using a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cells.[11]

-

Data Analysis: The EC50 value, the concentration of the compound that reduces the viral yield by 50% compared to the vehicle control, is calculated.

Plaque Reduction Assay

This assay measures the inhibition of virus-induced plaque formation in a cell monolayer.

Methodology:

-

Cell Culture and Infection: Similar to the virus yield reduction assay, a confluent monolayer of cells is infected with influenza virus.

-

Agarose Overlay: After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) mixed with different concentrations of the test compound.

-

Incubation: The plates are incubated until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number and size of plaques are counted, and the IC50 value, the concentration of the compound that reduces the plaque number by 50%, is determined.[12]

Conclusion

Baloxavir marboxil is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease, offering a valuable therapeutic alternative with a distinct mechanism of action from existing antiviral agents. Its single-dose oral administration and rapid reduction of viral load are significant clinical advantages. The experimental protocols described herein provide a framework for the continued evaluation of baloxavir marboxil and the development of next-generation endonuclease inhibitors.

References

- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]

- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetics, safety, and simulated efficacy of an influenza treatment, baloxavir marboxil, in Chinese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid pyrosequencing assay for the molecular detection of influenza viruses with reduced baloxavir susceptibility due to PA/I38X amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. A Pharmacokinetics-Time to Alleviation of Symptoms Model to Support Extrapolation of Baloxavir Marboxil Clinical Efficacy in Different Ethnic Groups with Influenza A or B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. kansensho.or.jp [kansensho.or.jp]

Unraveling the Profile of Anti-Influenza Agent 4: A Potent Inhibitor of Influenza A Virus

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available data on "Anti-Influenza agent 4," a potent and selective inhibitor of the influenza A virus. While detailed experimental protocols and the specific mechanism of action remain proprietary, this document synthesizes the current publicly accessible information regarding its chemical identity and in vitro efficacy against influenza A/H1N1.

Chemical Identity

"this compound" is chemically identified as N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide . Its key identifiers are:

-

CAS Number: 522625-85-0

-

Molecular Formula: C₁₉H₁₈N₂O₅S

In Vitro Activity Against Influenza A Virus

"this compound" has demonstrated significant potency against specific strains of influenza A virus. The available quantitative data from in vitro studies are summarized below.

Table 1: In Vitro Efficacy of this compound

| Parameter | Influenza A Strain | Value | Reference |

| EC₅₀ | A/Roma | 150 nM | [1][2] |

| A/Parma | 62 nM | [1][2] | |

| IC₅₀ (Hemolytic Inhibition) | A/Roma | 244 nM | [1] |

| A/Parma | 230.7 nM | [1] |

EC₅₀ (Half-maximal Effective Concentration): Indicates the concentration of the agent that inhibits 50% of the viral replication. IC₅₀ (Half-maximal Inhibitory Concentration): Represents the concentration required to inhibit 50% of the hemolytic activity induced by the virus.

Experimental Protocols and Mechanism of Action

Detailed experimental protocols for the synthesis and evaluation of N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide are not publicly available in the reviewed scientific literature. The compound is primarily listed by commercial chemical suppliers, suggesting its development may be proprietary. Information regarding its specific molecular target and the signaling pathways it may modulate to exert its anti-influenza activity has not been disclosed in accessible publications.

Due to the absence of this detailed information, diagrams of experimental workflows and signaling pathways cannot be generated at this time.

Summary and Future Directions

"this compound," or N-(3-(N-(Furan-2-ylmethyl)sulfamoyl)phenyl)-4-methoxybenzamide, presents as a potent in vitro inhibitor of influenza A virus strains. The low nanomolar EC₅₀ values against the A/Roma and A/Parma strains highlight its potential as a lead compound for further anti-influenza drug development.

However, the lack of publicly available data on its synthesis, detailed experimental evaluation, and mechanism of action presents a significant gap in a comprehensive understanding of this agent. Further research and disclosure of this information are necessary to fully elucidate its therapeutic potential and to advance its development as a clinical candidate for the treatment of influenza A/H1N1 infections. Researchers interested in this compound are encouraged to consult the commercial suppliers for any available technical data sheets or to initiate independent studies to characterize its properties further.

References

Technical Whitepaper: In Vitro Activity of Anti-Influenza Agent 4 Against Influenza A/H3N2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro antiviral activity of a novel small molecule, designated Anti-Influenza agent 4, against influenza A/H3N2. Initially identified for its potent inhibition of H1N1 subtypes, subsequent research has demonstrated its efficacy against the clinically significant H3N2 subtype. This agent, also referred to as compound 5 or hit 1 in foundational research, targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. By inhibiting HA-mediated membrane fusion, this compound presents a promising mechanism of action for antiviral intervention. This guide synthesizes the available quantitative data, details the experimental methodologies used to determine its bioactivity, and provides visual representations of its mechanism and experimental workflows.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against different influenza A virus strains, including the H3N2 subtype.

Table 1: Antiviral Activity of this compound Against Various Influenza A Strains

| Virus Strain | Assay Type | Parameter | Value (nM) | Reference |

| A/H3N2 | Hemagglutination Inhibition (HI) | IC50 | Sub-micromolar | [1] |

| A/Parma/H1N1 | Cytopathic Effect (CPE) Inhibition | EC50 | 62 ± 0.02 | [1] |

| A/Roma/H1N1 | Cytopathic Effect (CPE) Inhibition | EC50 | 150 ± 0.07 | [1] |

Table 2: Hemolysis Inhibition Activity of this compound

| Virus Strain | Assay Type | Parameter | Value (nM) | Reference |

| A/Parma/H1N1 | Hemolysis Inhibition | IC50 | 230.7 | [1] |

| A/Roma/H1N1 | Hemolysis Inhibition | IC50 | 244 | [1] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| MDCK | MTT Assay | CC50 | >500 | [1] |

Mechanism of Action: Hemagglutinin-Mediated Fusion Inhibition

This compound exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA) protein. HA is a trimeric glycoprotein on the surface of the virus that is responsible for binding to sialic acid receptors on host cells and subsequently mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.

The proposed mechanism of action involves the binding of this compound to the stem region of the HA protein. This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced conformational changes that are necessary for membrane fusion within the acidic environment of the endosome. By inhibiting this conformational rearrangement, the agent effectively blocks viral entry and subsequent replication.

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell and Virus Culture

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used for all antiviral and cytotoxicity assays. These cells are a standard model for influenza virus research due to their susceptibility to infection.

-

Virus Strains: Influenza A/H3N2, A/Parma/H1N1, and A/Roma/H1N1 strains were propagated in MDCK cells. Viral titers were determined by standard plaque assay or hemagglutination assay.

Antiviral Activity Assays

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Figure 2. Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

-

Cell Seeding: MDCK cells are seeded into 96-well microplates and incubated until a confluent monolayer is formed.

-

Compound Addition: The growth medium is removed, and serial dilutions of this compound in infection medium (e.g., DMEM with 0.2% BSA and 1 µg/ml TPCK-trypsin) are added to the wells.

-

Virus Infection: A standardized amount of influenza A virus (e.g., 100 TCID50) is added to each well, except for the cell control wells.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48 to 72 hours, or until the virus control wells show significant CPE.

-

Viability Assessment: Cell viability is quantified using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

-

EC50 Calculation: The 50% effective concentration (EC50), which is the concentration of the agent that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

This assay determines the ability of a compound to prevent the agglutination (clumping) of red blood cells by the influenza virus.

-

Compound and Virus Preparation: Serial dilutions of this compound are prepared in V-bottom 96-well plates. A standardized amount of influenza A virus (typically 4 hemagglutinating units, HAU) is added to each well containing the compound.

-

Incubation: The plate is incubated at room temperature for 1 hour to allow the compound to bind to the virus.

-

Red Blood Cell Addition: A suspension of red blood cells (e.g., 0.5% chicken or turkey red blood cells) is added to each well.

-

Observation: The plate is incubated at room temperature for 30-60 minutes, and the results are observed. A button of red blood cells at the bottom of the well indicates inhibition of hemagglutination, while a lattice formation indicates hemagglutination.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is determined as the concentration of the agent that causes a 50% reduction in hemagglutination.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to prevent the low-pH-induced hemolysis (rupture) of red blood cells mediated by the influenza virus HA protein.

Figure 3. Workflow for the Hemolysis Inhibition Assay.

-

Virus-Compound Incubation: Influenza virus is pre-incubated with serial dilutions of this compound at room temperature.

-

RBC Addition: A suspension of washed chicken red blood cells is added to the virus-compound mixture and incubated.

-

pH-Induced Hemolysis: The pH of the solution is lowered (e.g., to pH 5.0-5.5) using an acidic buffer to trigger the conformational change in HA and induce hemolysis.

-

Centrifugation: The mixture is incubated and then centrifuged to pellet the intact red blood cells.

-

Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 540 nm.

-

IC50 Calculation: The IC50 is the concentration of the agent that inhibits hemolysis by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment and growth.

-

Compound Exposure: The cells are treated with serial dilutions of this compound and incubated for a period that corresponds to the duration of the antiviral assays (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against influenza A/H3N2, in addition to its previously reported efficacy against H1N1 strains. Its mechanism of action, targeting the highly conserved stem region of the hemagglutinin protein to inhibit viral entry, makes it a compelling candidate for further preclinical and clinical development. The favorable cytotoxicity profile, with a high CC50 value in MDCK cells, suggests a promising therapeutic window. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel anti-influenza agents.

References

Efficacy of Anti-Influenza Agent 4 Against Influenza B Lineages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Influenza B virus is a significant cause of seasonal epidemics, with two co-circulating genetic lineages, B/Victoria and B/Yamagata, contributing to the global disease burden. The development of effective antiviral agents with broad activity against both lineages is a public health priority. This document provides a comprehensive technical overview of the preclinical efficacy of a novel investigational antiviral, "Anti-Influenza agent 4," against representative strains of both Influenza B lineages. Detailed experimental protocols, quantitative efficacy data, and a proposed mechanism of action are presented to support its potential as a therapeutic candidate.

Introduction

Influenza B viruses, unlike influenza A viruses, are primarily restricted to humans and do not have a significant animal reservoir.[1] Despite this, they are responsible for a substantial proportion of seasonal influenza cases, particularly in children.[1] The co-circulation of the B/Victoria and B/Yamagata lineages necessitates that antiviral therapies exhibit robust and broad-spectrum activity. "this compound" is a novel small molecule inhibitor designed to target a highly conserved host-cell kinase pathway essential for influenza virus replication. This guide summarizes the in vitro and in vivo studies conducted to evaluate the efficacy of "this compound" against both major influenza B lineages.

In Vitro Efficacy

The in vitro antiviral activity of "this compound" was assessed against laboratory-adapted and clinical isolates of influenza B/Victoria and B/Yamagata lineages using multiple standard assays.[2][3]

Data Presentation

Table 1: 50% Inhibitory Concentration (IC50) of this compound in Plaque Reduction Assays

| Virus Strain | Lineage | IC50 (µM) | Selectivity Index (SI) |

| B/Victoria/2/87 | Victoria | 0.025 | >4000 |

| B/Brisbane/60/2008 | Victoria | 0.031 | >3225 |

| B/Yamagata/16/88 | Yamagata | 0.028 | >3571 |

| B/Phuket/3073/2013 | Yamagata | 0.035 | >2857 |

Selectivity Index (SI) = CC50 / IC50. CC50 (50% cytotoxic concentration) in Madin-Darby Canine Kidney (MDCK) cells was determined to be >100 µM.

Table 2: Inhibition of Viral Yield by this compound

| Virus Strain | Lineage | Drug Concentration (µM) | Viral Titer Reduction (log10 TCID50/mL) |

| B/Victoria/2/87 | Victoria | 0.1 | 2.5 |

| B/Victoria/2/87 | Victoria | 1.0 | 4.1 |

| B/Yamagata/16/88 | Yamagata | 0.1 | 2.3 |

| B/Yamagata/16/88 | Yamagata | 1.0 | 3.9 |

Experimental Protocols

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 95-100% confluency.

-

Virus Infection: Growth medium is removed, and cells are washed with phosphate-buffered saline (PBS). A standardized amount of influenza B virus (approximately 100 plaque-forming units per well) is added to the cell monolayer and incubated for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Following incubation, the virus inoculum is removed. The cell monolayer is then overlaid with a mixture of 2X Minimum Essential Medium (MEM) and 1.2% agarose containing serial dilutions of "this compound."

-

Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 72 hours, or until plaques are visible.

-

Staining and Analysis: Cells are fixed with 10% buffered formalin and stained with a 0.1% crystal violet solution. Plaques are counted, and the IC50 value is calculated as the drug concentration that inhibits plaque formation by 50% compared to the untreated virus control.[4]

-

Cell Seeding and Infection: MDCK cells are seeded in 24-well plates and infected with influenza B virus at a multiplicity of infection (MOI) of 0.01, as described above.

-

Compound Treatment: After the 1-hour adsorption period, the inoculum is removed, and cells are washed. Medium containing serial dilutions of "this compound" is added to the wells.

-

Incubation and Supernatant Collection: Plates are incubated for 48 hours at 37°C. The supernatant containing progeny virus is then collected.

-

Virus Titration: The collected supernatant is serially diluted and used to infect fresh MDCK cell monolayers in a 96-well plate to determine the 50% Tissue Culture Infective Dose (TCID50) per mL. The reduction in viral titer is calculated relative to the untreated control.[3]

In Vivo Efficacy in a Murine Model

The therapeutic efficacy of "this compound" was evaluated in a lethal influenza B challenge model in BALB/c mice.[5][6]

Data Presentation

Table 3: Efficacy of this compound in a Lethal Influenza B Mouse Model

| Treatment Group | Challenge Virus (Lineage) | Survival Rate (%) | Mean Body Weight Loss (%) | Lung Viral Titer (log10 TCID50/g) on Day 4 Post-Infection |

| Placebo | B/Yamagata/16/88 | 0 | 28 | 6.8 |

| This compound (20 mg/kg/day) | B/Yamagata/16/88 | 100 | 8 | 3.2 |

| Oseltamivir (20 mg/kg/day) | B/Yamagata/16/88 | 100 | 10 | 3.5 |

Experimental Protocol

-

Animal Model: Female BALB/c mice, 6-8 weeks old, are used for the study.

-

Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (5x LD50) of a mouse-adapted influenza B/Yamagata strain.

-

Treatment: Treatment is initiated 4 hours post-infection. "this compound" is administered orally twice daily for 5 days. A placebo group receives the vehicle control, and a positive control group receives oseltamivir.

-

Monitoring: Mice are monitored daily for 14 days for survival, body weight changes, and clinical signs of illness.

-

Endpoint Analysis: On day 4 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to determine viral titers.

Proposed Mechanism of Action: Inhibition of PI3K/Akt Pathway

Influenza viruses are known to hijack host cellular signaling pathways to facilitate their replication.[7][8][9] The PI3K/Akt pathway is one such pathway that is activated upon influenza virus infection and plays a crucial role in viral entry and replication.[7][8] "this compound" is a potent and selective inhibitor of a key downstream effector in the PI3K/Akt signaling cascade. By blocking this pathway, the agent is hypothesized to disrupt the viral life cycle at a critical stage.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of antiviral candidates.

Caption: General workflow for in vitro antiviral efficacy testing.

Conclusion

The data presented in this technical guide demonstrate that "this compound" possesses potent and broad-spectrum antiviral activity against both the B/Victoria and B/Yamagata lineages of influenza B virus in vitro. Furthermore, the agent shows significant therapeutic efficacy in a murine model of influenza B infection. The proposed mechanism of action, targeting a critical host signaling pathway, suggests a high barrier to the development of viral resistance. These promising preclinical findings support the continued development of "this compound" as a novel therapeutic for the treatment of seasonal influenza.

References

- 1. hvivo.com [hvivo.com]

- 2. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Influenza Studies - IITRI [iitri.org]

- 7. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. research.monash.edu [research.monash.edu]

Preliminary Pharmacokinetics of Anti-Influenza Agent G07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Anti-Influenza agent 4" is not a recognized designation in publicly available scientific literature. This document provides a technical overview of the preliminary pharmacokinetics of a representative novel anti-influenza candidate, G07 , a 4-[(quinolin-4-yl)amino]benzamide derivative, to serve as a proxy for the requested topic. G07 has demonstrated significant in vitro activity against various influenza A and B virus strains.[1][2]

Introduction and Mechanism of Action

Influenza remains a significant global health threat, necessitating the development of new antiviral agents with novel mechanisms of action to combat emerging drug resistance.[3][4][5] A promising strategy is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme complex for viral transcription and replication.[4][6] The RdRp is a heterotrimer composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[3][6] The interaction between the C-terminal domain of PA and the N-terminal region of PB1 is crucial for the assembly and function of the polymerase complex.[3][4][6]

Anti-Influenza Agent G07 is a novel small molecule inhibitor designed to disrupt this critical PA-PB1 protein-protein interaction.[1][2] By binding to the PA subunit, G07 allosterically prevents its association with PB1, thereby inhibiting the formation of a functional RdRp complex. This disruption halts viral RNA synthesis, effectively suppressing viral replication.[1][6] This mechanism offers a significant advantage as the PA-PB1 interface is highly conserved across both influenza A and B viruses, suggesting a potential for broad-spectrum activity.[3][7]

Signaling Pathway: Inhibition of Polymerase Complex Assembly

The following diagram illustrates the targeted mechanism of action for Anti-Influenza Agent G07.

Preliminary Pharmacokinetic Profile

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical in early drug development to predict a compound's efficacy and safety profile.[8] While specific in vivo pharmacokinetic data for G07 is not yet published, predictive data and typical data for similar quinoline-based compounds provide a preliminary assessment.

Data Presentation

The following tables summarize predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for Agent G07 and representative in vivo pharmacokinetic parameters from a study on orally bioavailable quinoline derivatives in mice.[1][9][10]

Table 1: Predicted ADMET Properties of Anti-Influenza Agent G07

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier | Low Penetration | Reduced risk of central nervous system side effects. |

| Metabolism | ||

| Microsomal Stability | Moderate | Suggests a reasonable metabolic half-life. |

| CYP450 Inhibition | Low risk for major isoforms | Lower potential for drug-drug interactions.[11] |

| Excretion | ||

| Primary Route | Predicted Hepatic | Clearance is likely dependent on liver function. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Reduced potential for cardiac toxicity. |

| Ames Mutagenicity | Negative | Low likelihood of being mutagenic. |

Source: Based on ADMET predictions for 4-[(quinolin-4-yl)amino]benzamide derivatives.[1]

Table 2: Representative In Vivo Pharmacokinetic Parameters of a Quinoline Derivative in Mice

| Parameter | Oral (PO) Administration (3 mg/kg) | Intravenous (IV) Administration (1 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 250 ± 45 | 850 ± 110 |

| Tmax (h) | 1.0 | 0.1 |

| AUC (0-inf) (ng·h/mL) | 1200 | 950 |

| Half-life (t½) (h) | 4.5 ± 0.8 | 3.9 ± 0.6 |

| Clearance (CL) (mL/min/kg) | - | 17.5 |

| Volume of Distribution (Vd) (L/kg) | - | 5.8 |

| Oral Bioavailability (F%) | ~40% | - |

Data presented is representative of orally bioavailable quinoline-4-carboxamide derivatives and serves as an estimation for compounds of this class.[9]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable ADME data. The following sections describe typical methodologies for key in vitro and in vivo pharmacokinetic experiments applicable to novel small molecule inhibitors like G07.

In Vitro ADME Assays

This assay predicts human intestinal permeability by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[12][13]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in multi-well plates and cultured for 18-22 days to form a differentiated, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[14]

-

Compound Incubation: The test compound (e.g., 10 µM Agent G07) is added to the apical (donor) side of the monolayer.[15]

-

Sample Collection: At specified time points (e.g., 0, 30, 60, 90, 120 minutes), samples are taken from the basolateral (receiver) compartment.[12]

-

Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical). Known P-gp inhibitors (e.g., verapamil) can be co-incubated to identify specific transporter involvement.[16][13]

-

Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[16]

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[17][18][19]

Methodology:

-

Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.

-

Incubation: The test compound (e.g., 1 µM Agent G07) is pre-incubated with the microsomes at 37°C.[17]

-

Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[17]

-

Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Data Analysis: The percentage of the compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the log-linear regression.[18][20]

In Vivo Pharmacokinetic Study

An in vivo study in an animal model, typically mice, is conducted to determine key PK parameters like bioavailability, clearance, and half-life.[21]

Methodology:

-

Animal Model: Male C57BL/6 or BALB/c mice (6-8 weeks old) are used.[22][23]

-

Dosing:

-

Intravenous (IV) Group: A cohort of mice receives a single bolus dose of Agent G07 (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: A second cohort receives a single oral gavage dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.[22]

-

-

Blood Sampling: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, blood samples are collected serially from a small number of animals or terminally from subgroups via cardiac puncture into tubes containing an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Agent G07 are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).[8]

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the workflow for the preliminary pharmacokinetic profiling of a novel anti-influenza agent.

Conclusion and Future Directions

The preliminary pharmacokinetic profile of Anti-Influenza Agent G07, based on predictive data and properties of analogous quinoline structures, is promising for its development as an orally administered antiviral. The compound adheres to Lipinski's rules and is predicted to have favorable absorption and metabolic stability with a low risk of major drug-drug interactions or toxicities.[1] The mechanism of action, targeting the highly conserved PA-PB1 interface of the viral polymerase, positions G07 as a potentially broad-spectrum anti-influenza agent.[1][2]

The next critical steps will involve conducting the detailed in vitro and in vivo experiments outlined in this guide to generate definitive quantitative data. These studies will confirm the predicted ADME properties, establish a clear pharmacokinetic profile, and enable the correlation of exposure with efficacy in influenza infection models.[21] This information is indispensable for optimizing dosing regimens for future preclinical and clinical studies, ultimately advancing the development of this promising new class of anti-influenza therapeutics.

References

- 1. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of the protein-protein interaction in influenza polymerase PA-PB1 subunit interface [uochb.cz]

- 6. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. clinicalpub.com [clinicalpub.com]

- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-influenza drug discovery: identification of an orally bioavailable quinoline derivative through activity- and property-guided lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. bdj.co.jp [bdj.co.jp]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anti-Influenza Agent 4: Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-Influenza agent 4 (CAS No. 522625-85) is a potent and selective inhibitor of the influenza virus. This 2,3,4-trisubstituted pyridine derivative has demonstrated significant antiviral activity, particularly against Influenza A strains. This technical guide provides a comprehensive overview of the available data on its binding affinity and kinetics, details the experimental methodologies for characterization, and explores its potential mechanism of action through relevant signaling pathways.

Quantitative Data Summary

While specific binding affinity (KD) and kinetic constants (k_on, k_off) for this compound are not publicly available in the reviewed literature, its potent antiviral activity is quantified by its half-maximal effective concentration (EC50). These values, which represent the concentration of the drug that inhibits 50% of viral activity in cell culture, are summarized in the table below.

| Parameter | Influenza A Strain | Value |

| EC50 | A/Roma | 150 nM |

| EC50 | A/Parma | 62 nM |

Table 1: Antiviral Activity of this compound

The low nanomolar EC50 values indicate high potency, making this compound a person of interest for further investigation into its direct interaction with viral targets.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular target of this compound has not been definitively identified in the available literature. However, based on its chemical structure and the common mechanisms of action for influenza inhibitors, it is likely to target one of two key viral enzymes: neuraminidase or the viral RNA-dependent RNA polymerase complex.

Potential Inhibition of Neuraminidase and its Impact on Viral Egress

If this compound acts as a neuraminidase inhibitor, it would interfere with the release of progeny virions from infected host cells. Neuraminidase is a crucial surface glycoprotein that cleaves sialic acid residues, the receptors to which the viral hemagglutinin (HA) binds. Inhibition of neuraminidase leads to the aggregation of newly formed viral particles on the cell surface, preventing their spread to other cells.

Potential Inhibition of Viral Polymerase and its Impact on Replication

Alternatively, this compound could target the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. The RdRp is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. Inhibitors of this complex can block various functions, including the "cap-snatching" mechanism, where the PA subunit cleaves the 5' caps of host mRNAs to prime viral transcription, or the catalytic activity of the PB1 subunit.

Experimental Protocols for Binding Affinity and Kinetic Analysis

To definitively determine the binding affinity and kinetics of this compound, established biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., purified influenza neuraminidase or polymerase) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Experimental Workflow:

-

Immobilization of the Ligand:

-

Purified influenza neuraminidase or a subunit of the viral polymerase is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

A series of concentrations of this compound are injected over the sensor surface.

-

The association (k_on) and dissociation (k_off) rates are monitored in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a solution-based technique that does not require immobilization and provides a complete thermodynamic profile of the interaction.

Experimental Protocol:

-

Sample Preparation:

-

The purified viral target protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe at a higher concentration.

-

Both solutions must be in identical, well-matched buffers to minimize heats of dilution.

-

-

Titration:

-

Small aliquots of this compound are injected into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein.

-

The binding isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Conclusion

This compound is a promising antiviral compound with potent activity against influenza A virus. While its precise mechanism of action and direct binding characteristics remain to be fully elucidated, this guide outlines the key areas for future research. The application of biophysical techniques such as SPR and ITC will be crucial in determining its binding affinity and kinetics, which are essential parameters for further drug development and optimization. Understanding its interaction with specific viral targets and its impact on cellular signaling pathways will provide a more complete picture of its therapeutic potential.

A Comprehensive Review of the Anti-Influenza Agent Favipiravir (T-705)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated potent activity against a wide range of RNA viruses, including influenza A, B, and C viruses, as well as other viral families such as Arenaviridae, Bunyaviridae, and Flaviviridae. Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it a valuable tool in the fight against seasonal and pandemic influenza strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors. This document provides an in-depth technical overview of Favipiravir, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related experimental workflows.

Quantitative Data Summary

The efficacy of Favipiravir has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705)

| Virus Strain | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Influenza A/PR/8/34 (H1N1) | MDCK | 0.43 | >400 | >930 | |

| Influenza A/Victoria/3/75 (H3N2) | MDCK | 0.29 | >400 | >1379 | |

| Influenza B/Lee/40 | MDCK | 0.19 | >400 | >2105 | |

| Oseltamivir-Resistant H1N1 | MDCK | 0.48 | >400 | >833 | |

| Avian Influenza A (H5N1) | MDCK | 1.5 | >1000 | >667 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza

| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) | Mean Day of Death | Lung Viral Titer (log10 PFU/g) | Reference |

| Placebo | 0 | 0 | 7.5 | 6.8 | |

| Favipiravir | 20 | 100 | - | 2.5 | |

| Favipiravir | 60 | 100 | - | <1.5 | |

| Oseltamivir | 10 | 80 | 9.0 | 4.2 |

PFU: Plaque-Forming Units

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of influenza and other RNA viruses. This inhibition occurs through two potential mechanisms: non-obligate chain termination and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to a non-viable viral population.

Caption: Intracellular activation of Favipiravir and its inhibitory effect on viral RNA polymerase.

Experimental Protocols

1. In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound against influenza virus.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific strain of influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with Eagle's minimum essential medium (MEM) containing 1% agarose, various concentrations of Favipiravir, and L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK)-treated trypsin (2 µg/mL).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed with 10% formaldehyde and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Caption: Workflow for the Plaque Reduction Assay to determine the in vitro efficacy of Favipiravir.

2. In Vivo Efficacy Study in a Mouse Model

This protocol outlines the methodology for assessing the in vivo therapeutic effect of Favipiravir.

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Virus Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of influenza virus.

-

Compound Administration: Favipiravir is administered orally (p.o.) twice daily for 5 days, starting 1 hour post-infection. A control group receives a placebo vehicle.

-

Monitoring: The mice are monitored daily for 14 days for survival and body weight changes.

-

Viral Titer Determination: On day 3 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. The lung tissue is homogenized, and viral titers are determined by a plaque assay on MDCK cells.

-

Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in lung viral titers and body weight are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: Experimental workflow for evaluating the in vivo efficacy of Favipiravir in a mouse model.

Conclusion

Favipiravir is a promising anti-influenza agent with a potent and broad-spectrum antiviral activity. Its unique mechanism of targeting the viral RdRp makes it an important option for treating influenza, including infections caused by resistant strains. The data and protocols summarized in this document provide a comprehensive overview for researchers and drug development professionals working on the next generation of influenza therapeutics. Further research is ongoing to fully elucidate its potential in various clinical settings and against other emerging RNA viruses.

Methodological & Application

Application Notes and Protocols: Plaque Reduction Assay for Anti-Influenza Agent 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a fundamental method in virology for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for determining the antiviral activity of a novel compound, "Anti-Influenza Agent 4," against influenza virus using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells. The principle of the assay is to measure the reduction in the number of viral plaques formed in a cell monolayer in the presence of varying concentrations of the antiviral agent. The 50% inhibitory concentration (IC50) is then calculated to determine the potency of the compound.

Data Presentation

The antiviral activity of this compound was evaluated by quantifying the reduction in influenza virus plaques. The following table summarizes the data from a representative experiment.

Table 1: Plaque Reduction Data for this compound

| Concentration of this compound (µM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Average Plaque Count | Percent Inhibition (%) |

| 0 (Virus Control) | 120 | 125 | 122.5 | 0 |

| 0.1 | 105 | 110 | 107.5 | 12.2 |

| 0.5 | 75 | 80 | 77.5 | 36.7 |

| 1.0 | 50 | 55 | 52.5 | 57.1 |

| 5.0 | 20 | 25 | 22.5 | 81.6 |

| 10.0 | 5 | 8 | 6.5 | 94.7 |

| Cell Control | 0 | 0 | 0 | 100 |

Table 2: Calculated IC50 Value for this compound

| Parameter | Value |

| IC50 | 0.85 µM |

Experimental Protocols

Materials and Reagents

-

Cells and Virus:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1))

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Pen-Strep)

-

Infection Medium: DMEM with 0.5% Bovine Serum Albumin (BSA), 1% Pen-Strep, and 2 µg/mL TPCK-treated trypsin

-

Phosphate-Buffered Saline (PBS)

-

-

Overlay Medium:

-

2X Modified Eagle Medium (MEM)

-

1.6% Agarose (autoclaved and cooled to 42°C)

-

-

Staining Solution:

-

1% Crystal Violet in 20% ethanol

-

-

Compound:

-

This compound (stock solution in DMSO, serially diluted)

-

Experimental Workflow

Caption: Experimental workflow for the plaque reduction assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture MDCK cells in DMEM with 10% FBS and 1% Pen-Strep.

-

Trypsinize and count the cells.

-

Seed 5 x 10^5 cells per well in 6-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).

-

-

Virus Infection:

-

On the day of the experiment, wash the confluent MDCK cell monolayers twice with sterile PBS.

-

Prepare 10-fold serial dilutions of the influenza virus stock in infection medium. A typical starting dilution for a high-titer stock would be 10^-6 to achieve 50-100 plaques per well.

-

Infect the cells by adding 200 µL of the diluted virus to each well.

-

Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the virus.

-

-

Treatment with this compound:

-

During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium. The final concentrations should span a range expected to show a dose-dependent inhibition (e.g., 0.1 to 10 µM).

-

Prepare the agarose overlay by mixing equal volumes of 2X MEM and 1.6% agarose (pre-cooled to 42°C). Add TPCK-treated trypsin to a final concentration of 2 µg/mL.

-

For each concentration of this compound, add the appropriate volume to the prepared overlay medium.

-

After the 1-hour virus adsorption, aspirate the viral inoculum from the wells.

-

Gently add 2 mL of the overlay medium containing the respective concentration of this compound to each well. Include a "virus control" (no agent) and a "cell control" (no virus, no agent) well.

-

-

Incubation and Plaque Formation:

-

Allow the agarose to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

-

-

Plaque Visualization and Counting:

-

After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour at room temperature.

-

Carefully remove the agarose plugs.

-

Stain the cell monolayers with 1 mL of 1% crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of viable cells.

-

Data Analysis: IC50 Calculation

-

Calculate the average plaque count for each concentration of this compound and the virus control.

-

Calculate the percentage of plaque inhibition for each concentration using the following formula:

-

% Inhibition = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100

-

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the concentration of this compound. The IC50 is the concentration of the agent that reduces the number of plaques by 50%. This can be determined by non-linear regression analysis using software such as GraphPad Prism.

Influenza Virus Replication Cycle and Potential Targets

The replication of influenza virus is a multi-step process that offers several potential targets for antiviral drugs. This compound may act on one or more of these stages.

Caption: Simplified influenza virus replication cycle.

Understanding the specific mechanism of action of this compound would require further targeted assays. This plaque reduction assay serves as a robust primary screen to confirm its antiviral efficacy.

Application Notes and Protocols for Anti-Influenza Agent 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-Influenza Agent 4 (MCE Catalog No. HY-148309) is a potent and selective inhibitor of influenza virus replication. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture models. The primary mechanism of action appears to be the inhibition of viral entry through the disruption of hemagglutinin (HA)-mediated membrane fusion.

Data Presentation

The following tables summarize the quantitative data for this compound.

Table 1: Antiviral Activity of this compound

| Parameter | Virus Strain | Value |

| EC50 | Influenza A/Roma | 150 ± 0.07 nM |

| Influenza A/Parma | 62 ± 0.02 nM | |

| IC50 | Influenza A/Roma | 244 nM |

| (Hemolysis Inhibition) | Influenza A/Parma | 230.7 nM |

Table 2: Cytotoxicity of this compound

| Cell Line | Parameter | Value |

| MDCK | CC50 | 450 µM |

Table 3: Selectivity Index

| Virus Strain | Selectivity Index (SI = CC50/EC50) |

| Influenza A/Roma | 3000 |

| Influenza A/Parma | 7258 |

Mandatory Visualization

Signaling Pathway Diagram

Application Notes and Protocols: Anti-Influenza Agent UV-4 Dosage for In Vivo Mouse Studies

These application notes provide detailed protocols for determining the effective dosage of the anti-influenza agent UV-4 in in vivo mouse studies. The information is intended for researchers, scientists, and drug development professionals working on novel influenza therapeutics.

Overview of Anti-Influenza Agent UV-4

UV-4, also known as N-(9-methoxynonyl)-1-deoxynojirimycin, is an iminosugar analog that acts as a host-targeted antiviral agent.[1] Its mechanism of action involves the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[1] This inhibition leads to the misfolding of critical viral glycoproteins, which are then either incorporated into defective virus particles or targeted for degradation. The result is a reduction in the production of infectious progeny virions.[1] UV-4 has demonstrated efficacy against both oseltamivir-sensitive and oseltamivir-resistant influenza A (H1N1) viruses in mouse models.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo mouse studies to determine the minimal effective dose (MED) of UV-4.

Table 1: Efficacy of UV-4 Against Influenza A/Texas/36/91 (H1N1) in BALB/c Mice

| Dosage (mg/kg) | Dosing Regimen | Survival Rate (%) | Mean Survival (days) | Statistical Significance (p-value) |

| 100 | Thrice Daily (TID) | 100 | Not applicable | <0.0001 |

| 80 | Thrice Daily (TID) | 100 | Not applicable | <0.0001 |

| 60 | Thrice Daily (TID) | Significant | Not specified | <0.005 |

| 40 | Thrice Daily (TID) | Significant | Not specified | <0.005 |

| 20 | Thrice Daily (TID) | Not specified | Not specified | Not specified |

| 10 | Thrice Daily (TID) | Significant | Not specified | <0.005 |

| 100 | Twice Daily (BID) | 60 | Not specified | Not specified |

| Vehicle Control | Thrice Daily (TID) | 0 | 7 | Not applicable |

| Oseltamivir (20) | Twice Daily (BID) | 100 | Not applicable | <0.0001 |

Data extracted from studies on female BALB/c mice infected with ~1xLD90 of mouse-adapted influenza A/Texas/36/91 (H1N1).[1]

Table 2: Efficacy of UV-4 Against Oseltamivir-Resistant Influenza A/Perth/261/2009 (H275Y) in BALB/c Mice

| Dosage (mg/kg) | Dosing Regimen | Treatment Duration | Survival Rate (%) |

| 200 | Thrice Daily (TID) | 10 days | Not specified |

| 150 | Thrice Daily (TID) | 10 days | Not specified |

| 100 | Thrice Daily (TID) | 10 days | Not specified |

| 80 | Thrice Daily (TID) | 10 days | Not specified |

| 60 | Thrice Daily (TID) | 10 days | Not specified |

| 40 | Thrice Daily (TID) | 10 days | Not specified |

| Vehicle Control | Thrice Daily (TID) | 10 days | Not specified |

| Oseltamivir (20) | Twice Daily (BID) | 5 days | Not specified |

Study conducted on female BALB/c mice infected with ~1xLD90 of a mouse-adapted, oseltamivir-resistant strain of influenza A/Perth/261/2009 (H275Y).[2]

Experimental Protocols

In Vivo Efficacy Study Against Oseltamivir-Sensitive Influenza

This protocol details the methodology for determining the minimum effective dose of UV-4 against a lethal challenge with an oseltamivir-sensitive influenza A virus strain in a mouse model.[1]

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of UV-4.

Materials:

-

Animals: Female BALB/c mice.

-

Virus: Mouse-adapted influenza A/Texas/36/91 (H1N1).

-

Test Article: UV-4.

-

Control: Oseltamivir phosphate (Tamiflu), Vehicle control.

Procedure:

-

Animal Acclimation: Acclimate female BALB/c mice to the facility for a minimum of 72 hours before the study begins.

-

Infection: Anesthetize mice and intranasally instill a lethal dose (~1xLD90) of mouse-adapted influenza A/Texas/36/91 (H1N1) virus.

-

Treatment:

-

Begin treatment one hour prior to infection.

-

Administer UV-4 orally via gavage at doses of 10, 20, 40, 60, 80, or 100 mg/kg thrice daily (TID) for 7 days.

-

Administer the positive control, oseltamivir phosphate, orally at 20 mg/kg twice daily (BID).

-

Administer the vehicle control to a separate group.

-

-

Monitoring:

-

Monitor the mice daily for 14 days for survival, general health, body temperature, and weight.

-

Health scores can be assigned based on a standardized scoring system.

-

-

Data Analysis:

-

Calculate and plot survival curves.

-

Analyze differences in survival rates between groups using appropriate statistical methods (e.g., log-rank test).

-

Compare changes in health scores, body temperature, and weight between the different treatment groups.

-

In Vivo Efficacy Study Against Oseltamivir-Resistant Influenza

This protocol is designed to evaluate the efficacy of UV-4 against an oseltamivir-resistant influenza A virus strain.[2]

Materials:

-

Animals: Female BALB/c mice (n=10 per group).

-

Virus: Mouse-adapted, oseltamivir-resistant influenza A/Perth/261/2009 (H275Y).

-

Test Article: UV-4.

-

Control: Oseltamivir phosphate, Vehicle only.

Procedure:

-

Infection: Infect female BALB/c mice via intranasal instillation with ~1xLD90 of the oseltamivir-resistant influenza A/Perth/261/2009 (H275Y) strain.

-

Treatment:

-

Orally treat mice thrice daily (TID) for 10 days with UV-4 at doses of 40, 60, 80, 100, 150, or 200 mg/kg.

-

Treat the positive control group with oseltamivir phosphate at 20 mg/kg twice daily (BID) for 5 days.

-

Administer a vehicle-only control to another group.

-

-

Monitoring and Endpoints:

-

Monitor survival daily and plot as percent survival against days post-infection.

-

Record and plot the mean health score for each group against days post-infection.

-

Measure and plot the mean percent body temperature and weight for each group compared to baseline (day 0) against days post-infection.

-

Signaling Pathway

Influenza virus replication is known to exploit several host cellular signaling pathways.[3][4] While UV-4 acts on protein folding, a host-targeted mechanism, understanding the signaling pathways involved in viral replication provides context for the development of other host-targeted antivirals. One such critical pathway is the Raf/MEK/ERK signaling cascade, which is required for the efficient propagation of influenza viruses.[4] Inhibition of this pathway can lead to the nuclear retention of viral ribonucleoprotein (RNP) complexes, thereby blocking a late stage of the viral replication cycle.[4]

Caption: Raf/MEK/ERK pathway in influenza virus replication.

References

- 1. In Vivo Therapeutic Protection against Influenza A (H1N1) Oseltamivir-Sensitive and Resistant Viruses by the Iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Preparing Stock Solutions of Anti-Influenza Agent 4 for Enhanced Assay Performance

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of virology and antiviral drug discovery.